4-[1-(3-Bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione
Description
Properties
IUPAC Name |
4-[1-(3-bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4/c17-12-3-1-2-11(8-12)16(22)18-6-4-13(5-7-18)19-14(20)9-23-10-15(19)21/h1-3,8,13H,4-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPMZUHJBSRUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(3-Bromobenzoyl)piperidin-4-amine
The synthesis begins with the protection of piperidin-4-amine using tert-butyloxycarbonyl (Boc) groups to yield Boc-piperidin-4-amine. Subsequent acylation with 3-bromobenzoyl chloride in dichloromethane (DCM) in the presence of triethylamine (TEA) affords Boc-protected 1-(3-bromobenzoyl)piperidin-4-amine. Deprotection with trifluoroacetic acid (TFA) yields the free amine intermediate.
Reaction Conditions :
- 3-Bromobenzoyl chloride : 1.2 equiv, 0°C to room temperature, 12 h.
- Yield : 78% (after Boc deprotection).
Formation of the Morpholine-3,5-dione Ring
The free amine is reacted with diethyl 3,5-dioxomorpholine-2,4-dicarboxylate in tetrahydrofuran (THF) using 1,8-diazabicycloundec-7-ene (DBU) as a base. Cyclization proceeds via nucleophilic attack of the amine on the activated carbonyl, followed by ester hydrolysis and decarboxylation to yield the morpholine-3,5-dione core.
Optimization Notes :
- Base Selection : DBU outperforms weaker bases (e.g., TEA) by enhancing reaction kinetics (reaction time reduced from 24 h to 6 h).
- Yield : 65% after purification via silica gel chromatography.
Synthetic Route 2: One-Pot Coupling and Cyclization
Direct Coupling of Preformed Morpholine-3,5-dione with 3-Bromobenzoyl Piperidine
This route employs a pre-synthesized morpholine-3,5-dione derivative bearing a reactive leaving group (e.g., bromide) at the 4-position. Nucleophilic substitution with 1-(3-bromobenzoyl)piperidin-4-amine in dimethylformamide (DMF) at 80°C for 8 h facilitates the formation of the target compound.
Key Data :
- Solvent Optimization : DMF provides higher yields (58%) compared to acetonitrile (32%) due to improved solubility of intermediates.
- Byproducts : Competing elimination reactions are minimized by maintaining a reaction temperature below 90°C.
In Situ Activation Using Carbodiimide Reagents
Alternative protocols utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid moiety of the morpholine-3,5-dione precursor. Coupling with 1-(3-bromobenzoyl)piperidin-4-amine in DCM yields the final product after 24 h.
Comparative Efficiency :
- EDC/HOBt System : 70% yield, high purity (HPLC >95%).
- Dicyclohexylcarbodiimide (DCC) : Lower yield (55%) due to poor solubility of dicyclohexylurea byproduct.
Advanced Functionalization and Side-Chain Modifications
Palladium-Catalyzed Cross-Coupling for Bromine Substitution
The 3-bromobenzoyl group offers a handle for further functionalization. Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh3)4 and potassium carbonate in dioxane/water (3:1) at 100°C introduces diverse aryl groups while retaining the morpholine-3,5-dione framework.
Representative Example :
- Reaction with Phenylboronic Acid : 82% yield, 24 h.
- Challenges : Competing debromination observed at temperatures exceeding 110°C.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98% for all synthetic batches. Critical impurities include unreacted 3-bromobenzoyl chloride (retention time: 5.2 min) and des-bromo analogues (retention time: 6.8 min).
Comparative Evaluation of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield (%) | 65 | 58 | 70 |
| Reaction Time (h) | 18 | 8 | 24 |
| Purification Complexity | Moderate | High | Low |
| Scalability (>100 g) | Feasible | Limited | Feasible |
Key Takeaways :
- Route 1 balances yield and scalability but requires lengthy Boc-deprotection steps.
- Route 3 offers superior yields and purity but depends on costly EDC/HOBt reagents.
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-Bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structures have shown promising antitumor activity. For instance, derivatives containing piperidine and morpholine moieties have been synthesized and tested against various cancer cell lines. A study demonstrated that certain morpholine derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells .
Inhibition of Enzymatic Activity
The compound has been noted for its potential to inhibit specific enzymes relevant in disease pathways. For example, derivatives of piperidine and morpholine have been evaluated as inhibitors of acetylcholinesterase and carbonic anhydrases, which are crucial in treating conditions like Alzheimer's disease and glaucoma .
Anti-inflammatory Properties
Compounds similar to 4-[1-(3-bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione have been investigated for their anti-inflammatory effects. The presence of the piperidine ring is associated with modulating inflammatory responses, making such compounds candidates for further development in treating inflammatory diseases .
Drug Design and Development
The structural characteristics of this compound allow it to serve as a scaffold for drug design. By modifying the bromobenzoyl group or substituents on the morpholine ring, researchers can develop analogs with enhanced efficacy or reduced toxicity .
Biological Probes
Due to its ability to interact with various biological targets, this compound can be utilized as a chemical probe in biological research. It can help elucidate mechanisms of action for other drugs or biological processes by acting on specific pathways within cells .
Case Studies
Mechanism of Action
The mechanism of action of 4-[1-(3-Bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The bromobenzoyl group may facilitate binding to certain enzymes or receptors, while the piperidine and morpholine rings contribute to the compound’s overall stability and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorobenzyl)piperidin-4-yl [4-fluorophenyl] methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl [4-fluorophenyl] methanol
- 1-(4-Bromobenzyl)piperidin-4-yl [4-fluorophenyl] methanol
Uniqueness
4-[1-(3-Bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione is unique due to its combination of a bromobenzoyl group with piperidine and morpholine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
4-[1-(3-Bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione is a synthetic compound with a complex molecular structure that includes piperidine and morpholine rings. Its unique configuration suggests significant potential for various biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.
Structural Characteristics
The compound features:
- Piperidine Ring : Contributes to the compound's ability to interact with biological targets.
- Morpholine Ring : Enhances solubility and bioavailability.
- Bromobenzoyl Moiety : Imparts specific reactivity and potential for diverse interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. The following methods are commonly employed:
- Formation of the Piperidine Derivative : The bromobenzoyl group is introduced into the piperidine framework.
- Cyclization : The morpholine ring is formed through cyclization reactions involving carbonyl groups.
Antibacterial and Antifungal Properties
Research indicates that piperidine derivatives often exhibit antibacterial and antifungal activities. For example, synthesized compounds bearing piperidine moieties have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . This suggests that this compound may also possess similar properties.
Enzyme Inhibition
The compound's morpholine component suggests potential for enzyme inhibition. Studies on related compounds have shown significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease . This property is crucial for developing treatments for conditions like Alzheimer's disease and infections caused by urease-producing bacteria.
Comparative Analysis
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Unique Attributes | Biological Activity |
|---|---|---|---|
| 4-Methylpiperidine | Contains a piperidine ring | Lacks morpholine and bromobenzoyl moieties | Limited antibacterial activity |
| 1-(3-Bromobenzoyl)piperidine | Contains a bromobenzoyl group | Does not include the morpholine component | Potential antiviral properties |
| Morpholine Derivatives | Contains a morpholine ring | Varies in substituents | Moderate enzyme inhibition |
Case Studies
While direct studies on this compound are scarce, analogous compounds have been extensively researched. For instance:
Q & A
Q. What are the common synthetic routes for 4-[1-(3-Bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione?
The synthesis typically involves multi-step organic reactions. A key starting point is the preparation of the piperidine-morpholine-dione core via cyclization reactions, followed by functionalization with a 3-bromobenzoyl group. For example, analogous compounds often utilize nucleophilic substitution or coupling reactions under basic conditions to introduce aromatic substituents. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like over-oxidized indole derivatives or incomplete acylation .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to verify the connectivity of the piperidine, morpholine-dione, and bromobenzoyl moieties. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystalline) provides definitive structural elucidation. Purity is assessed via HPLC with UV detection, ensuring >95% purity for biological assays .
Q. What are the key structural features influencing this compound’s potential bioactivity?
The morpholine-3,5-dione ring’s electron-deficient nature may enhance interactions with biological targets, while the 3-bromobenzoyl group’s electron-withdrawing properties could stabilize binding via halogen bonding. The piperidine ring’s conformation also affects spatial orientation, impacting receptor affinity .
Q. How are common side reactions during synthesis mitigated?
Side reactions like over-oxidation of the indole moiety (if present in intermediates) are minimized using controlled stoichiometry of oxidizing agents (e.g., KMnO₄). Unwanted substitutions at the piperidine nitrogen are avoided by employing protective groups (e.g., Boc) during functionalization steps .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction pathways for this compound?
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, enabling identification of low-energy pathways. Tools like the ICReDD platform integrate computational screening with experimental validation, narrowing optimal conditions (e.g., solvent, catalyst) and reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Cross-validation using standardized assays (e.g., fixed cell lines, consistent IC₅₀ protocols) is essential. Variability may arise from differences in cell permeability or metabolic stability. Statistical analysis (e.g., ANOVA) isolates confounding variables, while molecular docking studies clarify target selectivity .
Q. How can experimental design (DoE) improve yield in multi-step synthesis?
Factorial design identifies critical parameters (e.g., temperature, reagent equivalents). For instance, a 2³ factorial design might optimize acylation steps by varying solvent polarity (DMF vs. THF), reaction time, and catalyst loading. Response surface methodology then pinpoints ideal conditions .
Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?
SAR studies involve synthesizing analogs with modified substituents (e.g., replacing bromine with other halogens) and testing against biological targets. Quantitative SAR (QSAR) models correlate electronic (Hammett constants) or steric parameters (molar refractivity) with activity data .
Q. How are solvent effects systematically evaluated in reactions involving morpholine-dione derivatives?
Solvent polarity and proticity are tested using a matrix of solvents (e.g., DMSO, acetonitrile, ethanol). Computational solvation free energy calculations (e.g., COSMO-RS) predict solubility and stability, guiding solvent selection to minimize byproducts like hydrolysis of the morpholine-dione ring .
Q. What advanced statistical methods analyze the impact of reaction parameters on yield and purity?
Multivariate analysis (e.g., partial least squares regression) correlates parameters like pH, temperature, and stirring rate with outcomes. Machine learning algorithms (e.g., random forests) prioritize variables for high-throughput screening, reducing experimental redundancy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
